N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a pyrazole ring, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation of the pyrazole ring.
Attachment of the Alkyne Moiety: The final step involves the coupling of the pyrazole derivative with an alkyne precursor under conditions such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, while the alkyne moiety can participate in covalent bonding or other interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynylamine
- N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynylmethane
Uniqueness
N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-5-14(18)15-10-8-12-9-11-17(16-12)13-6-3-4-7-13/h9,11,13H,3-4,6-8,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWESFGPFCGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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